molecular formula C13H12O3 B071460 Methyl 2-(5-methylfuran-2-yl)benzoate CAS No. 159448-56-3

Methyl 2-(5-methylfuran-2-yl)benzoate

Cat. No. B071460
M. Wt: 216.23 g/mol
InChI Key: KPNCGKYKAZNKCU-UHFFFAOYSA-N
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Description

“Methyl 2-(5-methylfuran-2-yl)benzoate” is a chemical compound with the molecular formula C13H12O3 . It is a liquid substance with a yellowish appearance . The compound is related to furan, a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .


Physical And Chemical Properties Analysis

“Methyl 2-(5-methylfuran-2-yl)benzoate” is a liquid substance with a yellowish appearance . Its molecular weight is 216.24 g/mol . More specific physical and chemical properties such as boiling point, melting point, density, and specific gravity are not provided in the search results.

Scientific Research Applications

  • Crystal Engineering : A study on Methyl 2-(carbazol-9-yl)benzoate, which is structurally related to Methyl 2-(5-methylfuran-2-yl)benzoate, showed its unique crystallization properties and phase transition under high pressure, indicating its potential in crystal engineering applications (Johnstone et al., 2010).

  • Organic Synthesis : The synthesis of benzofuran derivatives via reactions involving furan rings, such as those in Methyl 2-(5-methylfuran-2-yl)benzoate, has been studied. These processes are crucial for creating compounds with potential pharmacological applications (Gutnov et al., 1999).

  • Photophysical Properties : Research into the photophysical properties of compounds similar to Methyl 2-(5-methylfuran-2-yl)benzoate has been conducted. This includes studying quantum yields and excited-state proton transfer, which are significant for developing new materials for optical and electronic applications (Kim et al., 2021).

  • Catalysis and Reduction Studies : Methyl benzoate, which shares structural similarities with Methyl 2-(5-methylfuran-2-yl)benzoate, has been studied for its reduction properties on catalysts like yttrium oxide. Such research is essential for understanding catalytic processes in industrial chemistry (King & Strojny, 1982).

  • Synthesis of 2-Methylfurans : The synthesis of 2-methylfurans from compounds like Methyl 2-(5-methylfuran-2-yl)benzoate is critical in organic chemistry, with applications ranging from pharmaceuticals to materials science (Imagawa et al., 2004).

  • Liquid Crystal Research : Studies on compounds with structural similarities to Methyl 2-(5-methylfuran-2-yl)benzoate have been conducted to understand their liquid crystal properties, which are significant for developing new materials for displays and sensors (Haramoto et al., 1986).

Safety And Hazards

“Methyl 2-(5-methylfuran-2-yl)benzoate” should be handled with care. It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to keep away from sources of ignition . It is also recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(5-methylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9-7-8-12(16-9)10-5-3-4-6-11(10)13(14)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCGKYKAZNKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399372
Record name Methyl 2-(5-methylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-methylfuran-2-yl)benzoate

CAS RN

159448-56-3
Record name Methyl 2-(5-methyl-2-furanyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159448-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(5-methylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Salimbeni, R Canevotti, F Paleari… - Journal of medicinal …, 1994 - ACS Publications
With theaim of explaining the influence of the structural changes on the biphenylic moiety on the activity, a series of JV-[(heterobiaryl) methyl] imidazoles (I), constructed on the model of …
Number of citations: 27 pubs.acs.org

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